molecular formula C12H11N3OS B7758441 2-Hydroxynaphthalene-1-carbaldehyde thiosemicarbazone

2-Hydroxynaphthalene-1-carbaldehyde thiosemicarbazone

Cat. No. B7758441
M. Wt: 245.30 g/mol
InChI Key: INVDVNVYLCEPSF-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxynaphthalene-1-carbaldehyde thiosemicarbazone is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Properties and Synthesis :

    • Crystal structures of various thiosemicarbazones, including 2-hydroxynaphthalene-1-carbaldehyde thiosemicarbazones, were analyzed, showing that these molecules are almost planar and selectively inhibit the growth of human myeloid leukemia HL60 cells (Chumakov et al., 2014).
    • Schiff Bases derived from 2-Hydroxynaphthalene-1-carbaldehyde have been studied for their role in the development of commercially useful compounds, including fluorescent chemosensors (Maher, 2018).
  • Biological Effects and Medical Applications :

    • Experimental and theoretical studies of hydroxynaphthalene-based chemosensors, including those derived from thiosemicarbazone, have been conducted for the selective sensing of fluoride, cyanide, and copper ions (Basheer et al., 2016).
    • Copper(I/II) complexes of thiosemicarbazones have been synthesized and shown to exhibit DNA-binding and cleavage activity, with some showing significant antiproliferative activity against the HeLa cell line (Saswati et al., 2015).
  • Analytical Chemistry and Sensing Applications :

    • Thiosemicarbazone derivatives, such as those based on hydroxynaphthalimide, have been explored as colorimetric sensors for metal ions like copper(II) (Park & Chang, 2015).
    • Solvent extraction and spectrophotometric determination methods have been developed using derivatives of 2-hydroxynaphthalene-1-carbaldehyde thiosemicarbazone as analytical reagents (Lokhande, 2019).
  • Chemosensors and Environmental Applications :

    • Chemosensors based on hydroxynaphthalene-2-carbaldehyde have been developed for the sequential detection of copper(II) and cysteine, showcasing its potential in environmental and biological applications (Lee et al., 2015).

properties

IUPAC Name

[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVDVNVYLCEPSF-AUWJEWJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.